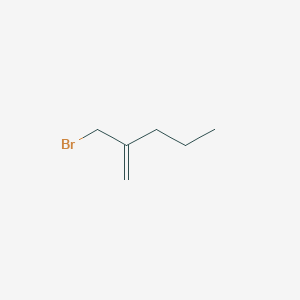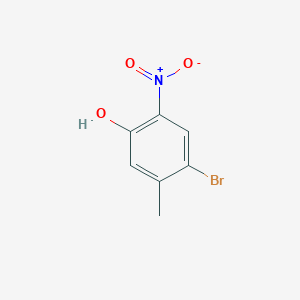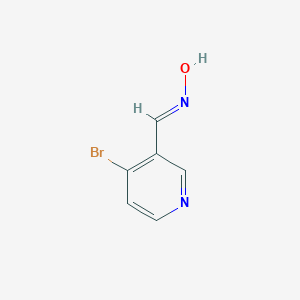![molecular formula C14H24O4 B179916 Ethyl 2-[1-(2-ethoxy-2-oxoethyl)cyclohexyl]acetate CAS No. 108667-25-0](/img/structure/B179916.png)
Ethyl 2-[1-(2-ethoxy-2-oxoethyl)cyclohexyl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-[1-(2-ethoxy-2-oxoethyl)cyclohexyl]acetate, also known as EKA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. EKA is a cyclic ester that is synthesized through a multi-step process involving various chemical reactions.
Aplicaciones Científicas De Investigación
Ethyl 2-[1-(2-ethoxy-2-oxoethyl)cyclohexyl]acetate has shown potential applications in the field of medicinal chemistry. It has been studied for its anti-inflammatory, analgesic, and antipyretic properties. Research has also been conducted to investigate its potential use as a drug delivery system due to its unique chemical structure.
Mecanismo De Acción
The mechanism of action of Ethyl 2-[1-(2-ethoxy-2-oxoethyl)cyclohexyl]acetate is not fully understood. However, it is believed that it acts by inhibiting the production of prostaglandins, which are responsible for inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that Ethyl 2-[1-(2-ethoxy-2-oxoethyl)cyclohexyl]acetate has anti-inflammatory, analgesic, and antipyretic effects. It has also been found to have a low toxicity profile, making it a promising candidate for further research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of Ethyl 2-[1-(2-ethoxy-2-oxoethyl)cyclohexyl]acetate is its unique chemical structure, which makes it a potential candidate for drug delivery systems. However, its synthesis method is complex and requires multiple steps, which can be time-consuming and expensive. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
Future research on Ethyl 2-[1-(2-ethoxy-2-oxoethyl)cyclohexyl]acetate could focus on its potential applications in drug delivery systems, as well as its anti-inflammatory and analgesic properties. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects. Research could also investigate the potential of Ethyl 2-[1-(2-ethoxy-2-oxoethyl)cyclohexyl]acetate as a treatment for other conditions, such as fever and inflammation.
Métodos De Síntesis
The synthesis of Ethyl 2-[1-(2-ethoxy-2-oxoethyl)cyclohexyl]acetate involves a multi-step process that starts with the reaction between cyclohexanone and ethyl 2-bromoacetate. This reaction produces ethyl 2-cyclohexylacetoacetate, which is then reacted with ethyl oxalyl chloride to form ethyl 2-[1-(2-ethoxy-2-oxoethyl)cyclohexyl]acetate. The final product is obtained through purification and isolation.
Propiedades
IUPAC Name |
ethyl 2-[1-(2-ethoxy-2-oxoethyl)cyclohexyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O4/c1-3-17-12(15)10-14(8-6-5-7-9-14)11-13(16)18-4-2/h3-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVAOFHXFIXKNGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(CCCCC1)CC(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30400655 |
Source


|
| Record name | 1,1-Cyclohexanediacetic acid, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30400655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.34 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[1-(2-ethoxy-2-oxoethyl)cyclohexyl]acetate | |
CAS RN |
108667-25-0 |
Source


|
| Record name | 1,1-Cyclohexanediacetic acid, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30400655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

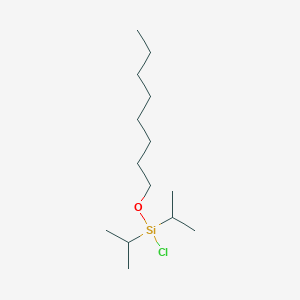

![Methyl 2-[(diphenylmethylidene)amino]prop-2-enoate](/img/structure/B179835.png)

![(5,6-Dihydro-4H-[1,3]thiazin-2-yl)-(3-trifluoromethyl-phenyl)-amine](/img/structure/B179838.png)


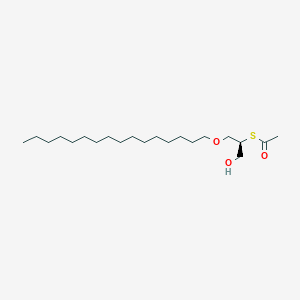


![5-Bromo-2,3-dimethyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B179858.png)
